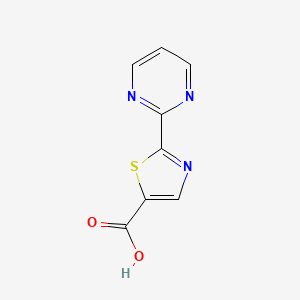

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid

Description

Historical Context and Development

The development of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid can be traced through the broader evolution of thiazole carboxylic acid chemistry and heterocyclic synthesis methodologies. The foundational work on thiazole carboxylic acids was established through early synthetic approaches that involved halogen-metal exchange reactions, as demonstrated in the synthesis of both thiazole-2-carboxylic acid and thiazole-5-carboxylic acid via corresponding thiazolyllithium compounds. These methodologies provided convenient synthetic pathways that were previously difficult to access, laying the groundwork for more complex thiazole derivatives.

The historical progression of thiazole carboxylic acid synthesis has been marked by significant improvements in reaction conditions and yields. Early methods involved the conversion of dihalomethylthiazoles to thiazole aldehydes, followed by oxidation to carboxylic acids using nitric acid and sulfuric acid mixtures, achieving yields exceeding 85%. These foundational synthetic approaches established the chemical principles that would later be applied to more complex heterocyclic systems incorporating multiple nitrogen-containing rings.

The emergence of hybrid heterocyclic compounds combining thiazole and pyrimidine moieties represents a relatively recent development in medicinal chemistry, driven by the recognition that molecular hybridization can markedly enhance drug efficacy while minimizing toxicity concerns. This strategic approach has led to the systematic exploration of thiazole-pyrimidine combinations, with this compound serving as a key intermediate and target compound in these investigations.

Structure and Classification in Heterocyclic Chemistry

This compound belongs to the class of fused and linked heterocyclic compounds that incorporate multiple heteroatoms within their ring systems. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, directly connected to a pyrimidine ring at the 2-position of the thiazole. The thiazole ring system exhibits significant pi-electron delocalization and demonstrates aromatic character, as evidenced by proton nuclear magnetic resonance chemical shifts that absorb between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects.

The structural characteristics of this compound can be systematically analyzed through its molecular composition and electronic properties. The compound maintains the molecular formula C8H5N3O2S, with a monoisotopic mass of 207.021 atomic mass units. The carboxylic acid functional group at the 5-position of the thiazole ring contributes acidic properties to the molecule, enabling participation in various chemical reactions typical of both heterocyclic compounds and carboxylic acids.

The classification of this compound within heterocyclic chemistry places it among biheterocyclic compounds that demonstrate enhanced biological activity compared to their individual ring components. The compound represents a specific example of thiazole-linked hybrids that have been synthesized through conjugation of thiazole moieties with bioactive nitrogen-containing fragments. This structural arrangement allows for diverse medicinal properties and serves as a valuable scaffold for further chemical modifications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, including synthetic methodology development, structure-activity relationship studies, and pharmaceutical applications. The compound serves as a crucial building block for the synthesis of more complex heterocyclic systems, particularly in the development of compounds with enhanced biological activities.

Research investigations have demonstrated that related thiazole-pyrimidine hybrid compounds exhibit remarkable selectivity and potency in biological systems. Specifically, derivatives such as isopropyl 4-(pyrazin-2-yl)-2-(pyrimidin-2-ylamino) thiazole-5-carboxylate have shown exceptional activity with half-maximal effective concentration values of 0.11 micromolar and selectivity ratios exceeding 450-fold. These findings underscore the potential of the thiazole-pyrimidine structural motif as a privileged scaffold in medicinal chemistry.

The synthetic versatility of this compound has been exploited in the development of novel therapeutic agents targeting specific biological pathways. The compound's carboxylic acid functionality provides multiple synthetic handles for further derivatization, enabling the preparation of amides, esters, and other functional derivatives. Advanced synthetic methodologies have been developed for the preparation of 2-amino-thiazole-5-carboxylic acid derivatives, demonstrating improved reaction routes that enhance both yield and selectivity.

Contemporary research has focused on the application of molecular hybridization strategies using thiazole-pyrimidine combinations to address challenges in drug resistance and toxicity. The strategic fusion of these heterocyclic systems has resulted in compounds with enhanced therapeutic profiles, including anticancer, antibacterial, antifungal, and antiviral activities. The development of hybrid frameworks incorporating this compound has contributed to the advancement of medicinal chemistry through the creation of compounds with improved pharmacological properties.

Properties

IUPAC Name |

2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXDMOYYUDZFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrimidine-2-thiol with α-haloketones under basic conditions to form the thiazole ring . Another approach includes the use of thiourea and α-haloketones, followed by cyclization to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring, leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of thiazole, including 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid, exhibit potent antitumor properties. For instance, studies have shown that compounds derived from thiazole can inhibit the activity of protein kinases involved in cancer progression, such as CDK4 and CDK6, making them promising candidates for cancer therapy .

Antimicrobial Properties : The compound has been investigated for its antimicrobial effects. Thiazole derivatives have demonstrated activity against various bacterial and fungal strains, suggesting their potential use in treating infections .

Positive Allosteric Modulation : Recent studies have identified thiazole derivatives as positive allosteric modulators of muscarinic acetylcholine receptors (mAChRs). This modulation can influence neurotransmission and has implications for treating neurological disorders .

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel derivatives with tailored biological activities .

Biochemical Research

The compound plays a role in biochemical research by participating in various metabolic pathways. Its interactions with enzymes and proteins can modulate cellular processes, making it a valuable tool for studying metabolic regulation .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antiproliferative effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiazole derivatives were tested against various pathogens. The findings revealed significant antimicrobial activity, particularly against resistant strains of bacteria, suggesting that these compounds could lead to new antibiotic therapies .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid with structurally related compounds, focusing on substituent effects, synthesis routes, and inferred biological activity.

Substituent Variations in the Thiazole Core

Pyrimidine vs. Pyridine Derivatives

- 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid (CAS: 39091-01-5, C₁₀H₈N₂O₂S) replaces the pyrimidine ring with a pyridine group. Pyridine, being a monocyclic aromatic system with one nitrogen atom, reduces hydrogen-bonding capacity compared to pyrimidine’s two nitrogen atoms. This difference may lower binding affinity in biological targets reliant on multiple hydrogen bonds .

- 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (CAS: N/A, C₁₄H₁₀N₄O₂S) introduces a phenyl group at the thiazole’s 4-position.

Halogenated and Electron-Withdrawing Substituents

- 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid (C₁₆H₉BrFNO₂S) and 2-(4-butoxy-3-cyanophenyl)thiazole-5-carboxylic acid (Febuxostat Impurity 15) feature halogen (Br, F) and cyano groups. These electron-withdrawing substituents increase electrophilicity, which may enhance reactivity in nucleophilic environments or improve binding to electron-rich biological targets .

Structural and Electronic Effects

- Pyrimidine vs.

- Carboxylic Acid Position : The 5-carboxylic acid group in all analogs enables salt formation or coordination chemistry, critical for bioavailability and metal-organic framework (MOF) applications .

Biological Activity

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 182.21 g/mol. The synthesis typically involves the reaction of pyrimidine derivatives with thiazole-5-carboxylic acid precursors under controlled conditions, often utilizing methods such as cyclization or condensation reactions to achieve the desired product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anticancer and antimicrobial effects.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance, derivatives of thiazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6d | K562 (leukemia) | <1 | |

| 6d | MCF-7 (breast cancer) | 20.2 | |

| 6d | HT-29 (colon cancer) | 21.6 |

These results suggest that while some derivatives exhibit potent activity against leukemia cells, their effectiveness can vary significantly across different cancer types.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties, showing efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. For example, it may act as an inhibitor of certain kinases involved in tumor progression, thereby inducing apoptosis in cancer cells.

Case Studies and Research Findings

- Antitumor Activity : A study on thiazole derivatives indicated that compounds similar to this compound demonstrated significant antiproliferative effects on human cancer cell lines, with some achieving IC50 values in the low micromolar range. These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

- Interaction with P-glycoprotein : Research has shown that certain derivatives can interact with P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance by pumping out therapeutic agents from cancer cells. This interaction suggests a potential for overcoming resistance mechanisms in chemotherapy .

- Structure-Activity Relationship (SAR) : The biological evaluations have led to insights into SAR, indicating that modifications to the thiazole ring or pyrimidine substituents can significantly enhance biological activity. For instance, introducing halogen atoms or varying alkyl groups has been shown to improve potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclocondensation of thioamide precursors with α-bromoketones or through coupling reactions between pyrimidine and thiazole moieties. For example, refluxing 3-formyl-indole derivatives with 2-aminothiazol-4(5H)-one in acetic acid under controlled conditions can yield thiazole-carboxylic acid analogs . Intermediates are characterized using -NMR, -NMR, and LC-MS to confirm regiochemistry and purity.

Q. How is the molecular structure of this compound confirmed in experimental settings?

- Methodology : X-ray crystallography is the gold standard for structural elucidation. Alternatively, advanced NMR techniques (e.g., 2D-COSY, HSQC) resolve ambiguities in ring connectivity, particularly distinguishing between pyrimidine-thiazole linkage isomers. Mass spectrometry (HRMS) validates molecular weight .

Q. What are the recommended protocols for handling and storing this compound?

- Methodology : Store in airtight containers at –20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation. Use gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to skin/eye irritation risks .

Q. How do researchers assess the compound’s solubility and stability in biological assays?

- Methodology : Solubility is tested in DMSO, PBS, and ethanol via nephelometry. Stability studies involve HPLC monitoring under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Degradation products are identified using LC-MS .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the thiazole ring?

- Methodology : Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-mediated C–H activation) enables selective substitution. For example, NaH-mediated coupling of 4-amino-6-chloro-2-methylpyrimidine to thiazole precursors achieves precise functionalization . Computational tools (DFT) predict reactive sites to guide synthetic design .

Q. How do structural modifications (e.g., substituents on pyrimidine/thiazole) influence biological activity?

- Methodology : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., electron-withdrawing groups on pyrimidine) and assess outcomes in enzyme inhibition assays (e.g., xanthine oxidase or carbonic anhydrase). IC values and molecular docking (AutoDock Vina) correlate steric/electronic effects with activity .

Q. What analytical approaches resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodology : Cross-validate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Control for batch-to-batch compound variability via HPLC purity checks. Meta-analyses of literature data identify confounding factors (e.g., buffer composition, enzyme isoforms) .

Q. How is computational modeling integrated to predict the compound’s mechanism of action?

- Methodology : Molecular dynamics simulations (AMBER/GROMACS) model ligand-protein interactions (e.g., JAK2 or EGFR binding). QSAR models trained on analogs predict pharmacokinetic properties (logP, permeability). Free-energy perturbation (FEP) calculations refine binding affinity estimates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Optimize catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Continuous-flow reactors enhance reproducibility and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.